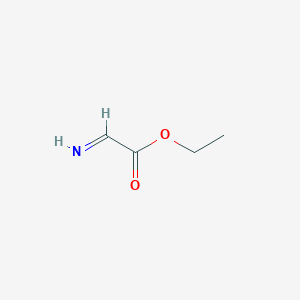
Acetic acid, imino-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, imino-, ethyl ester: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from acetic acid and ethyl alcohol, with an imino group replacing one of the hydrogen atoms in the acetic acid molecule.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of acetic acid, imino-, ethyl ester typically involves the esterification reaction between acetic acid and ethyl alcohol in the presence of an acid catalyst. The reaction is as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
Concentrated sulfuric acid is commonly used as the catalyst. The reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the Fischer esterification process, which involves the reaction of acetic acid with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
化学反応の分析
Types of Reactions:
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring specific catalysts and conditions.
Major Products Formed:
Hydrolysis: Acetic acid and ethyl alcohol.
Reduction: Ethyl alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
科学的研究の応用
Acetic acid, imino-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in industrial processes.
作用機序
The mechanism of action of acetic acid, imino-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites . The ester can also interact with cellular membranes and proteins, influencing their function and activity .
類似化合物との比較
Ethyl acetate: Another ester derived from acetic acid and ethyl alcohol, commonly used as a solvent.
Methyl acetate: An ester formed from acetic acid and methyl alcohol, also used as a solvent.
Propyl acetate: An ester derived from acetic acid and propyl alcohol, used in fragrances and flavoring agents.
Uniqueness: Acetic acid, imino-, ethyl ester is unique due to the presence of the imino group, which imparts distinct chemical and biological properties compared to other esters. This functional group can influence the reactivity and interaction of the compound with various molecular targets, making it valuable for specific applications in research and industry .
特性
CAS番号 |
101706-25-6 |
|---|---|
分子式 |
C4H7NO2 |
分子量 |
101.10 g/mol |
IUPAC名 |
ethyl 2-iminoacetate |
InChI |
InChI=1S/C4H7NO2/c1-2-7-4(6)3-5/h3,5H,2H2,1H3 |
InChIキー |
FCZFPMKLLXTSNP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



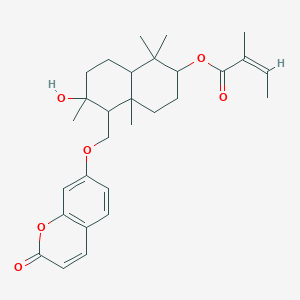
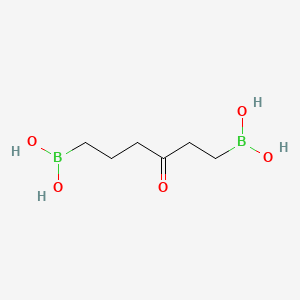
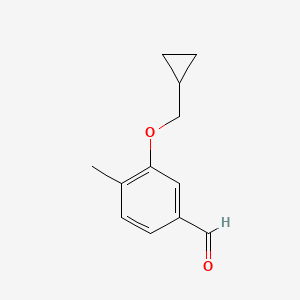
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)
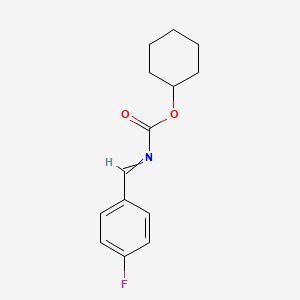

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)

![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
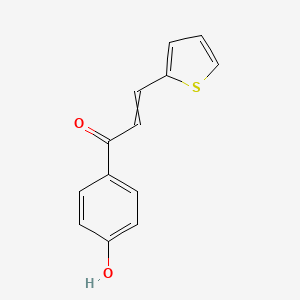
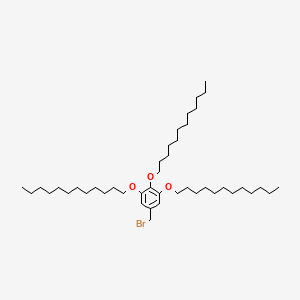
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)
